1-Cyclohexyl-4-methyl-benzene

Vue d'ensemble

Description

1-Cyclohexyl-4-methyl-benzene is a chemical compound with the molecular formula C13H18 . Its average mass is 174.282 Da and its monoisotopic mass is 174.140854 Da . It is also known by other names such as 4-Methyl-1-cyclohexylbenzene and p-cyclohexyl toluene .

Synthesis Analysis

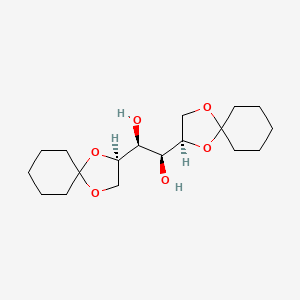

The synthesis of 1-Cyclohexyl-4-methyl-benzene can be achieved from Bromocyclohexane and P-TOLYLMAGNESIUM BROMIDE .Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-4-methyl-benzene consists of a benzene ring with a methyl group (CH3) attached at the 4th position and a cyclohexyl group attached at the 1st position .Physical And Chemical Properties Analysis

1-Cyclohexyl-4-methyl-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 265.1±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.3±0.8 kJ/mol, and it has a flash point of 108.7±7.1 °C . The compound has an index of refraction of 1.521 and a molar refractivity of 56.9±0.3 cm3 .Applications De Recherche Scientifique

Photophysical Properties : A study on 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), highlighted its conventional photophysical behavior in cyclohexane solution, indicating potential applications in materials science and optics (Beeby et al., 2002).

Catalysis and Synthesis : Research on tris(benzocyclobutadieno)benzene explored novel synthetic routes for complex organic compounds, which could be relevant in organic chemistry and materials synthesis (Diercks & Vollhardt, 1986).

Fuel and Combustion Chemistry : A study on methylcyclohexane, a simple alkylated cyclohexane, focused on its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

Nanotechnology and Catalysis : Research on platinum nanoparticle shapes affecting benzene hydrogenation selectivity offers insights into nanocatalyst design for chemical synthesis (Bratlie et al., 2007).

Chemical Reactivity and Kinetics : A study on the rapid hydroxylation of cyclohexane and benzene under specific conditions provides valuable information for understanding and harnessing chemical reactivity (Kal et al., 2018).

Separation Processes : Research on the vapor permeation of hydrocarbons through supported liquid membranes based on ionic liquids, focusing on benzene and cyclohexane separation, is significant in chemical engineering and industrial applications (Matsumoto et al., 2009).

Organic Synthesis and Catalysis : The gold(I)-catalyzed tandem C-H and C-C activation (cleavage) study on (cyclopropylidenecyclohexyl)benzene derivatives demonstrates advanced catalytic methods in organic synthesis (Jiang et al., 2010).

Safety And Hazards

When handling 1-Cyclohexyl-4-methyl-benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

1-cyclohexyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFJTZFSMFVMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448009 | |

| Record name | 1-cyclohexyl-4-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-4-methylbenzene | |

CAS RN |

4501-36-4 | |

| Record name | 1-cyclohexyl-4-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

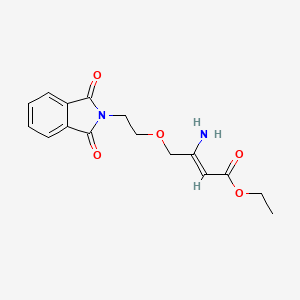

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)